![molecular formula C13H11FN2O2 B1463560 Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate CAS No. 1214354-57-0](/img/structure/B1463560.png)
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate
Overview
Description
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Similar compounds have been shown to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound
Biochemical Analysis
Biochemical Properties
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells . This interaction suggests that the compound may have anti-inflammatory properties, as iNOS is involved in the production of nitric oxide, a mediator of inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with iNOS results in the inhibition of nitric oxide production . This binding interaction is crucial for its potential anti-inflammatory effects. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cellular function are still under investigation. Long-term exposure to the compound may lead to sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation. At higher doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to organs and tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
Biological Activity
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, supported by data tables and case studies.
- Chemical Formula : C13H11FN2O
- CAS Number : 926261-73-6
- Molecular Weight : 232.24 g/mol
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 20 | Moderate |
Bacillus subtilis | 10 | Strong |
Candida albicans | 25 | Moderate |
Pseudomonas aeruginosa | 30 | Moderate |
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results indicated that this compound had comparable efficacy to ciprofloxacin against Gram-positive bacteria, with an inhibition zone of 18 mm for S. aureus, suggesting its potential as an alternative antibacterial agent .
Antifungal Activity
The compound also demonstrated antifungal activity, particularly against Candida species. The antifungal efficacy was evaluated through disk diffusion methods, yielding the following results:
Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Candida albicans | 21 | 25 |
Aspergillus niger | 19 | 30 |
These findings highlight the potential of this compound in treating fungal infections, especially in cases resistant to conventional antifungals .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested on HeLa cells using the MTT assay, revealing a dose-dependent cytotoxicity profile:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 70 |
50 | 45 |
100 | 20 |
At a concentration of 100 µM, the compound reduced cell viability to approximately 20%, indicating significant anticancer activity .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that its activity may be linked to the inhibition of specific enzymes involved in bacterial cell wall synthesis and interference with fungal cell membrane integrity.
Scientific Research Applications
Biochemical Properties
Methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate has been shown to interact with various enzymes and proteins, particularly in the context of inflammatory responses. Notably, it inhibits the activity of inducible nitric oxide synthase (iNOS) in mouse RAW 264.7 cells, which is crucial for regulating nitric oxide production during inflammatory processes.
Cellular Effects
The compound influences several cellular processes by modulating signaling pathways and gene expression. Studies indicate that it can affect genes involved in inflammation, potentially leading to reduced inflammatory responses. This makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation .
Molecular Mechanism
The molecular interactions of this compound primarily involve binding to specific biomolecules, resulting in enzyme inhibition or activation. Its interaction with iNOS exemplifies how it can inhibit nitric oxide production, thereby influencing inflammatory pathways .
Pharmaceutical Development
- Neuroprotective Agents : Research indicates that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Antiviral Agents : The compound has been utilized in synthesizing antiviral agents, showcasing its potential in infectious disease treatment.
Anti-inflammatory Research
- Studies have demonstrated that this compound can significantly suppress the activity of inflammatory mediators such as COX-2 and iNOS, indicating its potential for developing anti-inflammatory drugs .
Cancer Research
- The compound's ability to modulate cell signaling pathways positions it as a potential candidate for cancer therapy, particularly through its effects on apoptosis and cell proliferation mechanisms .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-amino-5-(4-fluorophenyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-12(15)16-7-11(10)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGJUMPFVRYOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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